Cas no 1086392-48-4 (tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate)
tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 3-Boc-aminomethyl-1,3-dihydro-indol-2-one
- tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate
- 4655AJ
- Z1869801462
- N-(2-Oxo-2,3-dihydro-1H-indole-3-ylmethyl)carbamic acid tert-butyl ester
- tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate
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- MDL: MFCD11506127
- Inchi: 1S/C14H18N2O3/c1-14(2,3)19-13(18)15-8-10-9-6-4-5-7-11(9)16-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)
- InChI Key: YSVAREMFWCCSAL-UHFFFAOYSA-N
- SMILES: O(C(NCC1C(NC2C=CC=CC1=2)=O)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 362
- Topological Polar Surface Area: 67.4
tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0382-1g |
3-Boc-aminomethyl-1,3-dihydro-indol-2-one |
1086392-48-4 | 97% | 1g |
5766.69CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0382-5g |
3-Boc-aminomethyl-1,3-dihydro-indol-2-one |
1086392-48-4 | 97% | 5g |
16876.04CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0382-500mg |
3-Boc-aminomethyl-1,3-dihydro-indol-2-one |
1086392-48-4 | 97% | 500mg |
3307.37CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0382-250mg |
3-Boc-aminomethyl-1,3-dihydro-indol-2-one |
1086392-48-4 | 97% | 250mg |
2077.7CNY | 2021-05-08 | |
| TRC | T135943-10mg |
tert-Butyl N-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 10mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T135943-50mg |
tert-Butyl N-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 50mg |
$ 230.00 | 2022-06-03 | ||
| TRC | T135943-100mg |
tert-Butyl N-[(2-Oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 100mg |
$ 365.00 | 2022-06-03 | ||
| Ambeed | A1062955-1g |
tert-Butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 95% | 1g |
$684.0 | 2024-04-26 | |
| Chemenu | CM415387-250mg |
tert-butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 95%+ | 250mg |
$523 | 2023-11-25 | |
| Chemenu | CM415387-500mg |
tert-butyl N-[(2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]carbamate |
1086392-48-4 | 95%+ | 500mg |
$812 | 2023-11-25 |
tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate Suppliers
tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate
Introduction to Tert-Butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate (CAS No. 1086392-48-4)
Tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate, identified by its CAS number 1086392-48-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their stability and reactivity. The structural framework of this molecule incorporates a tert-butyl group and an indole derivative, which are key features that contribute to its unique chemical properties and potential biological activities.
The indole moiety, specifically the 2-Oxo-2,3-dihydro-1H-indol-3-yl part of the molecule, is a region of particular interest. Indole derivatives are well-documented for their role in various biological processes and have been extensively studied for their pharmacological effects. The presence of an oxo group (C=O) in the indole ring system enhances the compound's reactivity and opens up possibilities for further functionalization, making it a valuable scaffold for medicinal chemists.
Carbamates, as a functional group, are known for their ability to act as intermediates in the synthesis of more complex molecules. The tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate structure suggests that it could serve as a precursor in the development of novel therapeutic agents. The tert-butyl group provides steric hindrance, which can influence the compound's interactions with biological targets, potentially enhancing selectivity and reducing off-target effects.
In recent years, there has been a surge in research focused on indole derivatives due to their potential applications in treating various diseases, including cancer, neurological disorders, and infectious diseases. The 2-Oxo-2,3-dihydro-1H-indol-3-yl moiety is particularly intriguing because it resembles structures found in several bioactive natural products and synthetic drugs. This similarity has prompted researchers to explore its pharmacological profile further.
One of the most promising areas of research involving this compound is its potential as an anti-cancer agent. Indole derivatives have shown efficacy in inhibiting the growth of tumor cells by modulating key signaling pathways involved in cell proliferation and apoptosis. The carbamate group can be further modified to enhance binding affinity to specific protein targets, which could lead to the development of more potent and selective anti-cancer drugs.
Furthermore, the compound's structure suggests that it may have applications in treating neurological disorders. Several indole-based compounds have been investigated for their potential role in modulating neurotransmitter systems, which could make them useful in managing conditions such as depression, anxiety, and neurodegenerative diseases. The tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate could be a valuable candidate for further exploration in this field.
The synthesis of Tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The indole derivative is typically synthesized first through cyclization reactions, followed by functionalization with the carbamate group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to introduce specific substituents at desired positions on the indole ring.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques help confirm the molecular structure and purity of the compound before it is subjected to biological testing.
The biological evaluation of Tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate involves testing its interaction with various biological targets using in vitro assays. These assays can provide insights into the compound's potency, selectivity, and potential side effects. For instance, cell-based assays can be used to evaluate its anti-proliferative effects on cancer cell lines, while enzyme inhibition assays can assess its impact on specific enzymes involved in neurological disorders.
In addition to its potential therapeutic applications, this compound may also find utility in other areas such as agrochemicals or material science. The unique structural features of carbamates make them versatile building blocks for designing novel molecules with tailored properties.
The latest research trends indicate that there is growing interest in developing greener synthetic methods for producing complex organic molecules like Tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-yl)methylcarbamate. Sustainable chemistry approaches are being explored to minimize waste generation and reduce environmental impact without compromising on yield and quality.
Future studies may focus on exploring derivatives of this compound that exhibit enhanced pharmacological activity or improved pharmacokinetic properties. By modifying specific parts of the molecule, researchers can fine-tune its interactions with biological targets and develop more effective therapeutic agents.
In conclusion,Tert-butyl N-(2-Oxo-2,3-dihydro-1H-indol-3-ylmethylcarbamate (CAS No. 1086392–48–4) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing novel drugs targeting various diseases. Ongoing research efforts are likely to uncover new applications and synthetic strategies for this compound in the coming years.
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